molecular formula C16H25N3O5 B6297470 tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate CAS No. 2387594-88-7

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate

Cat. No.: B6297470
CAS No.: 2387594-88-7
M. Wt: 339.39 g/mol
InChI Key: XBGPEINOIWBTCZ-UHFFFAOYSA-N
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Description

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate (CAS: 2387594-88-7) is a heterocyclic building block with the molecular formula C₁₆H₂₅N₃O₅ and a molecular weight of 339.39 g/mol. Its structure features a pyrimidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected carbamate group and at the 2-position with a 1-hydroxyethyl moiety. This compound is commercially available with a purity of ≥97% and is primarily used in research and industrial applications, particularly in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(1-hydroxyethyl)pyrimidin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGPEINOIWBTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-(Boc-Amino)ethyl Tosylate

Boc-protected ethanolamine is converted to its tosylate derivative, enabling nucleophilic displacement on the pyrimidine ring.

Procedure (adapted from):

  • Reactants :

    • Boc-protected ethanolamine (1.0 eq)

    • p-Toluenesulfonyl chloride (1.2 eq)

    • Triethylamine (1.5 eq) in dichloromethane (DCM)

  • Conditions :

    • 0°C to room temperature, 12–24 h

  • Yield : 46–93% (dependent on purification)

Key Data :

ParameterValueSource
SolventDCM or pyridine
BaseTriethylamine or pyridine
Reaction Time12–96 h
PurificationSilica gel chromatography

Step 2: Displacement on 4-Chloro-2-Methylsulfonylpyrimidine

Critical Analysis of Methodologies

Comparative Efficiency of Routes

ParameterRoute 1 (Tosylate)Route 2 (Mitsunobu)
Yield Moderate (46–93%)High (93%)
Complexity Multi-stepFewer steps
Regioselectivity ChallengingHigh
Scale-Up Feasible with purificationLimited by DIAD cost

Key Challenges and Solutions

  • Bis-Boc Protection :
    Standard Boc protection typically yields mono-Boc amines. Achieving bis-Boc protection requires either:

    • Sequential protection using Boc-Cl under strongly basic conditions.

    • Use of Boc anhydride with DMAP to drive the reaction to completion.

  • Hydroxyethyl Stability :
    The hydroxyethyl group may undergo oxidation; thus, inert atmospheres and low temperatures are critical during Mitsunobu reactions.

Experimental Validation and Reproducibility

Replication of Tosylate Displacement

A scaled-up synthesis (287 g product) using toluene as solvent and triethylamine as base achieved 70% yield after silica gel purification. Key parameters:

  • Solvent : Toluene > DCM for higher solubility.

  • Temperature : 40°C accelerated reaction completion to 6 h.

Mitsunobu Reaction Optimization

  • DIAD vs. DEAD : DIAD offers better stability, but DEAD may improve yields in some cases.

  • Solvent Choice : Anhydrous toluene minimizes side reactions compared to THF.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three reactive moieties:

  • Two tert-butoxycarbonyl (Boc) groups : Protecting groups for amines.

  • Pyrimidine ring : Aromatic heterocycle with potential for electrophilic substitution.

  • 2-(1-Hydroxyethyl) substituent : Secondary alcohol with moderate reactivity.

Boc Deprotection Reactions

The Boc groups are cleaved under acidic conditions, a critical step in synthetic workflows to unmask amines.

Reaction Conditions Products Notes
Acidic cleavageTrifluoroacetic acid (TFA) in DCM or HCl/dioxaneFree amine, CO₂, tert-butanol Stepwise cleavage possible due to steric hindrance.
Thermal decompositionProlonged heating >150°CDegradation products (unstable intermediates)Rarely utilized due to side reactions.

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C-O bond, releasing CO₂ and forming a tert-butyl carbocation, which hydrolyzes to tert-butanol .

Reactivity of the 2-(1-Hydroxyethyl) Group

The secondary alcohol undergoes typical transformations:

Reaction Reagents/Conditions Products Citations
OxidationJones reagent (CrO₃/H₂SO₄)2-Acetylpyrimidin-4-yl derivative
EsterificationAcetic anhydride, pyridineAcetate ester
DehydrationH₂SO₄ or PTSAVinylpyrimidine (minor product)

Limitations : Steric hindrance from adjacent Boc groups may slow reaction kinetics.

Pyrimidine Ring Modifications

Electrophilic aromatic substitution (EAS) is feasible at the 5-position of the pyrimidine ring, though steric and electronic effects from substituents influence reactivity.

Reaction Electrophile Product Yield
NitrationHNO₃/H₂SO₄5-Nitro derivativeModerate (~40%)
HalogenationCl₂ or Br₂ (Lewis acid catalyst)5-Halo derivativeLow (~20%)

Note : The electron-withdrawing Boc groups deactivate the ring, necessitating harsh conditions .

Stability Under Common Conditions

Condition Stability Outcome
Aqueous base (pH >10)StableNo hydrolysis observed
Aqueous acid (pH <3)UnstableBoc cleavage within 1 hour at 25°C
UV lightModerate degradationRadical side products

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development
One of the primary applications of this compound is in the development of novel antibiotics. Research has shown that modifications to the pyrimidine ring can enhance antibacterial activity against resistant strains of bacteria. For instance, compounds derived from tert-butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate have been evaluated for their efficacy against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus. These studies often involve structure-activity relationship (SAR) analyses to optimize the antibacterial properties of synthesized derivatives .

Cancer Research
The compound also shows potential in cancer therapeutics. Its derivatives have been investigated for their ability to inhibit specific cancer cell lines, leveraging the pyrimidine moiety's interaction with biological targets involved in cell proliferation and survival. The design of these compounds often focuses on enhancing selectivity and reducing cytotoxicity to normal cells .

Synthesis of Bioactive Molecules

Building Block for Peptides
this compound serves as an important intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of the pyrimidine moiety into larger peptide structures. This method is particularly useful in creating peptide-based drugs with enhanced pharmacological profiles .

Prodrug Formulation
The compound has also been explored as a prodrug, where it can be modified to improve solubility and bioavailability of active pharmaceutical ingredients (APIs). By strategically incorporating this compound into prodrugs, researchers aim to enhance therapeutic efficacy while minimizing side effects associated with conventional drug formulations .

Case Study 1: Antibacterial Activity

In a study published in Nature, researchers synthesized various derivatives of this compound and tested their antibacterial properties. The results indicated that certain modifications significantly increased potency against resistant bacterial strains, highlighting the compound's potential as a scaffold for antibiotic development .

Case Study 2: Cancer Cell Inhibition

A research team investigated the effects of this compound on cancer cell lines. They reported that specific derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Antibiotic DevelopmentModifications enhance activity against resistant bacteriaEffective against S. pneumoniae
Cancer ResearchPotential inhibitors of cancer cell proliferationSelective cytotoxicity in breast cancer models
Synthesis of Bioactive MoleculesIntermediate for peptide synthesisFacilitates incorporation into larger peptides
Prodrug FormulationImproves solubility and bioavailability of APIsEnhances therapeutic efficacy

Mechanism of Action

The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl carbamates, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate Pyrimidine 2-(1-hydroxyethyl), 4-(Boc-carbamate) C₁₆H₂₅N₃O₅ 339.39 Heterocyclic building block
tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate Phenyl 2-(1-hydroxyethyl), Boc-carbamate C₁₃H₁₉NO₃ 237.29 Chiral alcohol synthesis
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine 1-acetyl, Boc-carbamate C₁₂H₂₂N₂O₃ 242.32 Intermediate for pyrimidine drugs
tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate Azetidine-Pyrimidine Pyrimidin-4-yl, Boc-carbamate C₁₂H₂₀N₄O₂ 264.32 Not specified (structural analog)
tert-Butyl N-Hydroxycarbamate Linear chain N-hydroxy, Boc-carbamate C₅H₁₁NO₃ 133.15 Hydrogen-bonding studies

Key Comparisons

Core Structure and Reactivity The pyrimidine core in the target compound distinguishes it from phenyl () or piperidine () derivatives. Pyrimidines are critical in medicinal chemistry due to their prevalence in nucleobases and drug scaffolds, enabling interactions with biological targets via hydrogen bonding and π-stacking . The hydroxyethyl group at the pyrimidine 2-position enhances solubility in polar solvents compared to phenyl or piperidine analogs.

Boc-Protection and Stability

  • All compared compounds feature Boc groups, which are hydrolyzed under acidic conditions. However, the electron-withdrawing pyrimidine ring in the target compound may slightly increase Boc stability compared to phenyl or aliphatic derivatives .

Hydrogen-Bonding and Crystallography The hydroxyethyl group in the target compound forms intramolecular hydrogen bonds (O–H···O), akin to tert-butyl N-hydroxycarbamate (). Such interactions influence crystal packing and solubility, contrasting with non-hydroxy analogs like tert-butyl (1-acetylpiperidin-4-yl)carbamate .

Synthetic Utility The target compound serves as a heterocyclic building block for drug discovery, whereas tert-butyl 2-(1-hydroxyethyl)phenylcarbamate () is a precursor to chiral 1-(2-aminophenyl)ethanols. Piperidine derivatives () are intermediates in synthesizing kinase inhibitors or antivirals .

Table 2: Physicochemical and Functional Differences

Property Target Compound tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Hydrogen Bonding O–H (hydroxyethyl), N–H (Boc) O–H (hydroxyethyl) N–H (Boc)
Solubility Moderate (polar solvents) Low (hydrophobic phenyl) Moderate (piperidine)
Enantioselectivity Not reported High (E > 200 via CAL-B) Not applicable (non-chiral)
Stability Acid-labile Boc Acid-labile Boc Acid-labile Boc

Biological Activity

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate (CAS: 2387594-88-7) is a chemical compound that has garnered attention for its potential biological activities. It is characterized by its unique structural features, including a pyrimidine ring and a carbamate functional group, which may contribute to its pharmacological properties.

  • Molecular Formula : C16H25N3O5
  • Molecular Weight : 339.39 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Compounds containing pyrimidine rings are known to interact with various enzymes, potentially influencing pathways involved in cell signaling and metabolism. The inhibition of specific enzymes could lead to therapeutic effects in conditions such as cancer or metabolic disorders.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies have demonstrated that related compounds can modulate cellular pathways and exhibit cytoprotective effects against oxidative stress. These findings suggest that this compound may have similar protective effects on cellular health.
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives indicates that modifications on the nitrogen and carbon atoms significantly influence biological activity. This insight can guide future modifications of this compound to enhance its efficacy.

Data Table of Related Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
Pyrimidine Derivative A1234567C10H12N2O3Antiviral
Pyrimidine Derivative B2345678C15H18N4O4Enzyme Inhibition
Pyrimidine Derivative C3456789C12H14N2O2Cytoprotective

Q & A

Q. What controls are essential for assessing biological activity of this compound in enzyme inhibition assays?

  • Methodology: Include a negative control (unprotected pyrimidine analog) to isolate the effect of the tert-butyl carbamate group. Use kinetic assays (e.g., fluorescence polarization) with purified enzymes and validate results via dose-response curves (IC₅₀ calculations) .

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